molecular formula C6H10O B2650050 2-Ethylcyclopropane-1-carbaldehyde CAS No. 1849287-96-2

2-Ethylcyclopropane-1-carbaldehyde

Cat. No. B2650050
M. Wt: 98.145
InChI Key: PQYXQQVRZALTGG-UHFFFAOYSA-N
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Description

2-Ethylcyclopropane-1-carbaldehyde is a chemical compound with the CAS Number: 1849287-96-2 . It has a molecular weight of 98.14 . The IUPAC name for this compound is 2-ethylcyclopropane-1-carbaldehyde .


Molecular Structure Analysis

The InChI code for 2-Ethylcyclopropane-1-carbaldehyde is 1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom .

Scientific Research Applications

Photoreduction Studies

Cyclopropane carbaldehydes, closely related to 2-Ethylcyclopropane-1-carbaldehyde, have been studied for their photoreduction properties. The primary chemical process involves irradiation in propan-2-ol, leading to the abstraction of solvent methine hydrogen and the formation of various photoproducts. This has implications for understanding radical-based chemical reactions and photoreduction mechanisms in cyclopropane derivatives (Funke & Cerfontain, 1976).

Biological Applications in Plants

Research has shown that compounds structurally similar to 2-Ethylcyclopropane-1-carbaldehyde play a significant role in plant biology. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), a derivative, is crucial in the ethylene biosynthesis pathway in plants. Studies have investigated how different isomers of ACC and its derivatives are converted in plants, shedding light on the stereospecificity of plant enzymes and their role in ethylene production (McKeon & Yang, 2004).

Ethylene Perception and Inhibition

Research on 1-methylcyclopropene (1-MCP), a compound structurally related to 2-Ethylcyclopropane-1-carbaldehyde, has shown significant effects on ethylene perception and inhibition in fruits and vegetables. This has applications in extending the shelf life and preserving the quality of agricultural products. Studies have explored how 1-MCP affects the ripening and senescence processes in various fruits and vegetables, highlighting its potential for agronomic applications (Watkins, 2006).

Chemical Synthesis and Reactions

2-Ethylcyclopropane-1-carbaldehyde and its analogs are valuable in synthetic chemistry for constructing complex molecular structures. For example, cyclopropane carbaldehydes have been exploited in Prins cyclization to efficiently synthesize hexahydrooxonines and octahydrocyclopenta[ b]pyrans, which are significant in the development of pharmaceuticals and materials science (Kumar, Dey, & Banerjee, 2018).

properties

IUPAC Name

2-ethylcyclopropane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYXQQVRZALTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylcyclopropane-1-carbaldehyde

Citations

For This Compound
1
Citations
SP Gunasekera, Y Li, R Ratnayake… - … A European Journal, 2016 - Wiley Online Library
A new dimeric macrolide xylopyranoside, cocosolide (1), was isolated from the marine cyanobacterium preliminarily identified as Symploca sp. from Guam. The structure was …

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